N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide
CAS No.:
Cat. No.: VC14808665
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O3S |
|---|---|
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | N-(2-methyl-4-nitrophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H10N2O3S/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |
| Standard InChI Key | LRKGMEQIVIAVLU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 |
Introduction
N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide is a complex organic compound belonging to the class of thiophenecarboxamides. It features a thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, and a nitrophenyl group, which contributes to its reactivity and biological effects. This compound is noted for its potential biological activities, including anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide typically involves nucleophilic attack of the amine on the carbonyl carbon of a carboxylic acid derivative, leading to the formation of the desired amide bond. Purification methods such as recrystallization or chromatography are used to isolate the final product.
Synthesis Steps:
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Nucleophilic Attack: Formation of the amide bond.
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Purification: Recrystallization or chromatography to isolate the product.
Biological Activities and Potential Applications
Research indicates that modifications in thiophene derivatives can enhance interactions with biological targets, such as tubulin, suggesting potential anticancer effects. Molecular dynamics simulations have shown that these modifications can improve binding affinity and specificity towards target proteins.
Potential Applications:
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Anticancer Agents: Potential for enhancing efficacy of known anticancer drugs.
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Antimicrobial Agents: Potential for antimicrobial activity due to its structural features.
Comparison with Similar Compounds
While specific comparisons with other compounds like N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide or 4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide are not detailed in reliable sources, it is clear that the presence of a thiophene ring and nitrophenyl group in N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide contributes uniquely to its biological activities compared to other aromatic amides.
Research Findings and Future Directions
Molecular dynamics simulations suggest that modifications in thiophene derivatives can enhance binding affinity and specificity towards target proteins like tubulin. This indicates a promising avenue for further research into the anticancer potential of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide.
Future Research Directions:
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Structural Modifications: Investigating how changes in the thiophene structure affect biological activity.
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Biological Target Interactions: Further studies on interactions with tubulin and other potential biological targets.
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